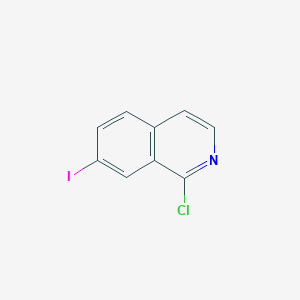

1-Chloro-7-iodoisoquinoline

Description

1-Chloro-7-iodoisoquinoline (CAS: 1170704-54-7) is a halogenated isoquinoline derivative with the molecular formula C₉H₅ClIN and a molar mass of 289.5 g/mol. Its structure features a chlorine substituent at position 1 and an iodine atom at position 7 of the isoquinoline scaffold . Predicted physical properties include a density of 1.919 g/cm³, boiling point of 372.6°C, and pKa of 1.33, indicating moderate acidity .

This compound is notable for its role in organometallic reactions, particularly in the synthesis of cortistatin alkaloids. The Hirama group demonstrated its utility in stereoselective additions to ketones via cerium-mediated metalation (using n-BuLi and CeCl₃), enabling efficient construction of complex natural product frameworks . The 1-chloro substituent is critical for suppressing undesired C1′ addition, ensuring reaction specificity .

Properties

Molecular Formula |

C9H5ClIN |

|---|---|

Molecular Weight |

289.50 g/mol |

IUPAC Name |

1-chloro-7-iodoisoquinoline |

InChI |

InChI=1S/C9H5ClIN/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H |

InChI Key |

UYYCBUOKSMTDLT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

The following compounds are structurally related to 1-chloro-7-iodoisoquinoline, differing in substituents at positions 1 and 7 or core modifications. Their properties and applications are compared below:

Halogen-Substituted Isoquinolines

Key Observations :

- Iodine vs. Bromine: The larger iodine atom in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki, Stille) compared to bromine. However, brominated analogs like 7-bromo-1-chloroisoquinoline are more cost-effective for routine synthetic steps .

- The difluoromethoxy group introduces steric and electronic effects, influencing binding affinity in medicinal chemistry .

Oxygenated and Carboxylic Acid Derivatives

Key Observations :

- Methoxy Group: The methoxy substituent in 1-chloro-7-methoxyisoquinoline increases electron density on the aromatic ring, favoring electrophilic substitutions. This contrasts with the electron-withdrawing effects of halogens .

- Carboxylic Acid Derivatives: The hydrochloride salt of 1-chloroisoquinoline-7-carboxylic acid offers improved solubility, making it suitable for aqueous-phase reactions in drug development .

Tetrahydroisoquinoline Derivatives

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|---|

| 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | - | C₉H₁₁Cl₂N | 204.10 | Saturated ring system; enhanced conformational flexibility |

Key Observations :

- Saturated vs. Aromatic Cores: Tetrahydroisoquinolines exhibit reduced aromaticity, altering reactivity. The saturated core in 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride facilitates interactions with biomacromolecules, making it relevant in neurotransmitter analog synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.